molecular formula C11H6Cl5NO B14604879 3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one CAS No. 61108-14-3

3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one

Cat. No.: B14604879
CAS No.: 61108-14-3
M. Wt: 345.4 g/mol
InChI Key: FPKGLEWINYVVJY-UHFFFAOYSA-N
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Description

3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is an organic compound with the molecular formula C₁₁H₆Cl₅NO It is characterized by the presence of an aniline group attached to a highly chlorinated cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one typically involves the reaction of 2,4,4,5,5-pentachlorocyclopent-2-en-1-one with aniline. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution of the chlorine atoms by the aniline group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the cyclopentenone ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the cyclopentenone ring or the aniline group.

    Condensation Reactions: The aniline group can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aniline group can form hydrogen bonds and π-π interactions with amino acid residues, while the chlorinated cyclopentenone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is unique due to its high degree of chlorination and the presence of both an aniline group and a cyclopentenone ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61108-14-3

Molecular Formula

C11H6Cl5NO

Molecular Weight

345.4 g/mol

IUPAC Name

3-anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one

InChI

InChI=1S/C11H6Cl5NO/c12-7-8(17-6-4-2-1-3-5-6)10(13,14)11(15,16)9(7)18/h1-5,17H

InChI Key

FPKGLEWINYVVJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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